molecular formula C35H44ClN3OPd-2 B568011 Chloro[[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](acetanilide)palladium(II)] CAS No. 1228009-69-5

Chloro[[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](acetanilide)palladium(II)]

Cat. No.: B568011
CAS No.: 1228009-69-5
M. Wt: 664.627
InChI Key: HUZJVJUMFACGKJ-UHFFFAOYSA-M
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Description

Chloro[[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](acetanilide)palladium(II)]: is a complex organometallic compound that features a palladium center coordinated by an imidazolylidene ligand and an acetanilide ligand. This compound is known for its catalytic properties, particularly in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloro[[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](acetanilide)palladium(II)] typically involves the reaction of palladium precursors with the corresponding imidazolylidene and acetanilide ligands. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the formation of the desired complex .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the palladium center, which can change its oxidation state and reactivity.

    Reduction: Reduction reactions can also occur, often involving the reduction of the palladium center back to its original state.

    Substitution: The compound can participate in substitution reactions where ligands around the palladium center are replaced by other ligands.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of palladium oxides, while reduction can regenerate the original palladium complex .

Mechanism of Action

The mechanism by which Chloro[[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](acetanilide)palladium(II)] exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of the substrates, allowing for the desired chemical transformations to occur. The molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds, which are crucial in many organic synthesis reactions .

Comparison with Similar Compounds

    [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride: Similar in structure but lacks the acetanilide ligand.

    [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) acetate: Similar but with an acetate ligand instead of chloride.

Uniqueness: The presence of the N-phenylacetamide ligand in Chloro[[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](acetanilide)palladium(II)] provides unique steric and electronic properties that enhance its catalytic activity and selectivity in certain reactions .

Properties

IUPAC Name

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N-phenylacetamide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2.C8H8NO.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-7(10)9-8-5-3-2-4-6-8;;/h9-16,18-21H,1-8H3;2-5H,1H3,(H,9,10);1H;/q;-1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZJVJUMFACGKJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.CC(=O)NC1=CC=CC=[C-]1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44ClN3OPd-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716460
Record name [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N-phenylacetamide;chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

664.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228009-69-5
Record name [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N-phenylacetamide;chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro[[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](acetanilide)palladium(II)]
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